molecular formula C8H7ClO3 B106226 Chloroatranol CAS No. 57074-21-2

Chloroatranol

Cat. No. B106226
CAS RN: 57074-21-2
M. Wt: 186.59 g/mol
InChI Key: IOTAGSGSURFFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroatranol Description

Chloroatranol is a compound identified as a significant allergen found in oak moss absolute, which is a natural extract commonly used in perfumes. It has been recognized as a potent allergen that can cause allergic reactions in individuals sensitized to it, even at very low concentrations . Oak moss absolute has been used for its fragrance, but due to the presence of allergenic components like chloroatranol, it has become a subject of concern .

Synthesis Analysis

While the provided papers do not detail the synthesis of chloroatranol, it is known to be a degradation product of chloroatranorin, which is a constituent of oak moss absolute . The synthesis of related compounds, such as chlorins which are structurally similar to chlorophyll, involves derivatization of porphyrins, suggesting that complex organic synthesis techniques may be applicable for chloroatranol as well .

Molecular Structure Analysis

The molecular structure of chloroatranol is not explicitly discussed in the provided papers. However, it is a degradation product of chloroatranorin, which implies that its structure is likely to be complex and organic in nature, similar to other natural fragrance compounds .

Chemical Reactions Analysis

Chloroatranol is known to elicit allergic reactions at very low levels of exposure, indicating that it is highly reactive with human immune systems . The papers provided do not discuss other chemical reactions involving chloroatranol, but its allergenic properties are a significant area of study .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroatranol are not directly discussed in the provided papers. However, its high potency as an allergen and its presence in oak moss absolute suggest that it is a stable compound capable of being incorporated into perfumes and withstanding the manufacturing process . Its allergenic potency has been quantified in various studies, with reactions observed at concentrations as low as 0.2 ppm .

Relevant Case Studies

Several case studies have been conducted to assess the allergenic potential of chloroatranol. In one study, all test subjects sensitized to chloroatranol developed allergic reactions when exposed to solutions containing the compound, with a median elicitation day of 4 . Another study compared the allergenic potential of chloroatranol to atranol, another allergen in oak moss absolute, and found that both contribute to the clinical problems seen in sensitized individuals . Additionally, the presence of chloroatranol in consumer products such as perfumes has been investigated, revealing its widespread use and the need for regulatory measures .

Scientific Research Applications

Allergenic Properties in Perfumes

  • Study on Elicitation Profile : Chloroatranol was found to be a highly potent allergen, causing allergic reactions in individuals sensitive to it. A dose-response elicitation study highlighted its significant role in perfume allergies (Johansen et al., 2003).
  • Comparison with Atranol : Another study compared the elicitation potential of chloroatranol with atranol, another allergen in oak moss absolute. It concluded that both contribute to fragrance allergic contact dermatitis, with chloroatranol showing a higher elicitation potency (Johansen et al., 2006).

Reduction of Allergens in Cosmetic Products

  • Reducing Chloroatranol in Oak Moss Absolute : A study involving subjects with contact allergy to oak moss absolute tested the reaction to samples with reduced chloroatranol content. The findings indicated that even with reduced levels, chloroatranol can still elicit allergic reactions (Mowitz et al., 2014).

Chemical Analysis and Detection

  • Content Analysis in Products : An investigation into the content of chloroatranol in various perfumes and eaux de toilette revealed its widespread presence in these products, underlining its role in causing oak moss absolute allergy (Rastogi et al., 2004).
  • Electrochemical Detection in Cosmetics : A study developed a method for determining chloroatranol in cosmetic products, using high-performance liquid chromatography with electrochemical detection (Boeye et al., 2017).

Safety And Hazards

Chloroatranol is identified as a contact allergen . It is considered a strong sensitizer, and its presence in cosmetics and other products should be as low as possible . High concentrations of Chloroatranol have been detected in perfumes and have been linked to allergic reactions .

Future Directions

Given the allergenic properties of Chloroatranol, efforts are being made to reduce its presence in products. For instance, an enzyme-based protocol has been developed to convert Chloroatranol into a hydrosoluble dimeric material, which can then be easily separated from the absolute by liquid–liquid extraction . This process represents a sustainable alternative to conventional techniques and could be a promising direction for future research and development .

properties

IUPAC Name

3-chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4-2-6(11)5(3-10)8(12)7(4)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTAGSGSURFFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423784
Record name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde

CAS RN

57074-21-2
Record name 3-Chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2,6-dihydroxy-4-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Chloroatranol
Reactant of Route 2
Chloroatranol
Reactant of Route 3
Chloroatranol
Reactant of Route 4
Chloroatranol
Reactant of Route 5
Chloroatranol
Reactant of Route 6
Reactant of Route 6
Chloroatranol

Citations

For This Compound
527
Citations
JD Johansen, KE Andersen, C Svedman… - Contact …, 2003 - Wiley Online Library
… chloroatranol as a fragrance allergen by characterizing its elicitation profile. 13 patients previously showing a positive patch test to oak moss absolute and chloroatranol … of chloroatranol …
Number of citations: 73 onlinelibrary.wiley.com
A Nardelli, E Giménez‐Arnau, G Bernard… - Contact …, 2009 - Wiley Online Library
… than to chloroatranol in perfumes. Indeed, quantitative exposure to chloroatranol and … -MS-MS) for their contents of atranol and chloroatranol. The two substances were found in 87% (n …
Number of citations: 22 onlinelibrary.wiley.com
SC Rastogi, R Bossi, JD Johansen, T Menné… - Contact …, 2004 - Wiley Online Library
… chloroatranol is known as a potent allergen. The aim of the current investigation was to quantify exposure to chloroatranol … their contents of atranol and chloroatranol. The 2 substances …
Number of citations: 51 onlinelibrary.wiley.com
M López-Nogueroles, A Chisvert, A Salvador - Analytica Chimica Acta, 2014 - Elsevier
… allergenic compounds atranol and chloroatranol in perfumes, … −1 for atranol and chloroatranol, respectively, were obtained. … atranol and chloroatranol in perfumes with a good accuracy. …
Number of citations: 19 www.sciencedirect.com
JD Johansen, G Bernard, E Giménez‐Arnau… - Contact …, 2006 - Wiley Online Library
… In oak moss absolute, chloroatranol and atranol are present together and both may … chloroatranol and oak moss absolute were tested simultaneously to a serial dilution of chloroatranol …
Number of citations: 44 onlinelibrary.wiley.com
R Bossi, SC Rastogi, G Bernard… - Journal of separation …, 2004 - Wiley Online Library
This paper describes a validated liquid chromatographic‐tandem mass spectrometric method for quantitative analysis of the potential oak moss allergens atranol and chloroatranol in …
C Menné Bonefeld, MM Nielsen… - Contact …, 2014 - Wiley Online Library
… order: atranol, chloroatranol, and oakmoss. The expression of proinflammatory cytokines was induced by chloroatranol and oakmoss, but not by atranol. Chloroatranol was found to be …
Number of citations: 16 onlinelibrary.wiley.com
F Andersen, KH Andersen, A Bernois… - Contact …, 2015 - Wiley Online Library
… the levels of atranol and chloroatranol to 100 ppm maximum … On the other hand, COM contains atranol and chloroatranol … reduced levels of atranol and chloroatranol is less capable of …
Number of citations: 23 onlinelibrary.wiley.com
JF Goursot… - Flavour and Fragrance …, 2019 - Wiley Online Library
… chloroatranol were analysed in product ion scan mode (precursor ions with m/z values of 151 for atranol and 185 for chloroatranol… 185 → 93 for chloroatranol were monitored in multiple …
Number of citations: 4 onlinelibrary.wiley.com
M Mowitz, C Svedman… - Acta Dermato …, 2014 - medicaljournalssweden.se
… Atranol and chloroatranol are strong contact allergens in oak … with reduced content of atranol and chloroatranol (sample B). … levels of atranol and chloroatranol is capable of eliciting an …
Number of citations: 16 medicaljournalssweden.se

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.